Superior Antitumor Activity of 1-(2-Chlorophenyl) Derivative Against MCF7 Cells Compared to Other Aryl Analogs
In a direct SAR study, the 1-(2-chlorophenyl) derivative of 1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazole (compound 3c) exhibited the highest antitumor activity among all synthesized compounds in the series when tested in vitro on the human breast adenocarcinoma cell line MCF7 [1]. The potency ranking places it above other derivatives bearing phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, 4-nitrophenyl, 2-furyl, and 2-thienyl groups at position 1, demonstrating that the 2-chlorophenyl substitution is critical for maximizing activity [1].
| Evidence Dimension | Cytotoxicity potency ranking against MCF7 breast cancer cells |
|---|---|
| Target Compound Data | Compound 3c [1-(2-chlorophenyl)-1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazole] showed the highest antitumor activity. |
| Comparator Or Baseline | Other analogs with substituents including phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, 4-nitrophenyl, 2-furyl, and 2-thienyl. |
| Quantified Difference | Compound 3c was the most potent derivative. Exact IC50 values are not disclosed in the public abstract, but the qualitative rank order is 3c > all other analogs. |
| Conditions | In vitro MTT assay on human breast adenocarcinoma cell line (MCF7). |
Why This Matters
This SAR data allows researchers to prioritize the 1-(2-chlorophenyl)-substituted analog for lead optimization programs targeting breast cancer, avoiding less active derivatives.
- [1] El-Nassan, H.B. (2012). Synthesis, antitumor activity and SAR study of novel [1,2,4]triazino[4,5-a]benzimidazole derivatives. European Journal of Medicinal Chemistry, 53, 22-27. View Source
